4-bromo-6-fluoro-2,3-dihydropyridazin-3-one
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Overview
Description
4-bromo-6-fluoro-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyridazine ring
Scientific Research Applications
4-bromo-6-fluoro-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-3-fluoro-1H-pyridazin-6-one, also known as AT24745, are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
AT24745 interacts with its targets, the TRKs, by inhibiting their activities . Similar compounds have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes .
Biochemical Pathways
Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, AT24745 potentially affects these pathways and their downstream effects.
Pharmacokinetics
A compound with similar structure, compound c03, was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9
Result of Action
The inhibition of TRKs by AT24745 can lead to the suppression of cell proliferation and differentiation, potentially leading to the prevention or treatment of cancers associated with overactive TRKs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-fluoro-2,3-dihydropyridazin-3-one typically involves the halogenation of pyridazinone derivatives. One common method is the bromination of 6-fluoropyridazin-3(2H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-fluoro-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloropyridazin-3-amine
- 4-Bromo-6-chloropyridazin-3-ylamine
Comparison
Compared to similar compounds like 4-Bromo-6-chloropyridazin-3-amine, 4-bromo-6-fluoro-2,3-dihydropyridazin-3-one has a fluorine atom instead of a chlorine atom. This substitution can significantly affect the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to influence the electronic properties of molecules, often enhancing their metabolic stability and bioavailability .
Properties
IUPAC Name |
5-bromo-3-fluoro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPJCZXSFQGABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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